molecular formula C20H26N2O2 B10862446 2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione

2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B10862446
M. Wt: 326.4 g/mol
InChI Key: OEHPHHNVMSYTET-UHFFFAOYSA-N
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Description

2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with an appropriate indene derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-1H-indene-1,3(2H)-dione is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of the indene and piperidine moieties makes it particularly versatile in various chemical and biological applications .

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

3-hydroxy-2-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]inden-1-one

InChI

InChI=1S/C20H26N2O2/c1-12(21-13-10-19(2,3)22-20(4,5)11-13)16-17(23)14-8-6-7-9-15(14)18(16)24/h6-9,13,22-23H,10-11H2,1-5H3

InChI Key

OEHPHHNVMSYTET-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(C3=CC=CC=C3C2=O)O

Origin of Product

United States

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